2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol
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Overview
Description
2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol is an organic compound characterized by the presence of trichloromethyl and naphthyl sulfanyl groups attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol can be achieved through several methods. One common approach involves the addition of trichloromethyl anion to carbonyl compounds such as aldehydes or ketones . This method typically requires the use of toxic trichloromethyl anion sources like chloroform and trichloroacetic acid . Another method involves the addition of moisture-sensitive organometallic reagents, such as organomagnesium compounds, to dehydrated chloral .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed reactions. For example, the N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complex (CYP)-catalyzed addition of chloral hydrate using (hetero)arylboroxines has been reported to yield 1-(hetero)aryl-2,2,2-trichloroethanols . This method offers a new approach to synthesizing such compounds with good catalytic activities and yields ranging from 24% to 97% .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s trichloromethyl group makes it susceptible to nucleophilic substitution reactions, while the naphthyl sulfanyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organomagnesium compounds, chloral hydrate, and palladium catalysts . Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted ethan-1-ol derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.
Scientific Research Applications
2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of bioactive compounds and other complex organic molecules.
Biology: The compound’s unique structure allows it to be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets through its trichloromethyl and naphthyl sulfanyl groups. These interactions can lead to the inhibition of specific enzymes or modulation of signaling pathways, depending on the compound’s specific application. The exact molecular targets and pathways involved vary based on the context of its use in research or industry.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(3-naphthalen-1-yl-thiourea)-ethan-1-ol
- 2,2,2-Trichloro-1-(3-phenyl-thiourea)-ethan-1-ol
- 2,2,2-Trichloro-1-(naphthalene-2-sulfonyl)-ethan-1-ol
Uniqueness
2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol is unique due to its combination of trichloromethyl and naphthyl sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
62981-94-6 |
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Molecular Formula |
C12H9Cl3OS |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-naphthalen-1-ylsulfanylethanol |
InChI |
InChI=1S/C12H9Cl3OS/c13-12(14,15)11(16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,16H |
InChI Key |
ZQEKVEPGCKKGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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